2-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95%
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Overview
Description
2-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid (2FMB) is a fluorinated phenylbenzoic acid derivative. It is also known as 2-fluoromethyl-5-methoxybenzoic acid, 5-methoxy-2-fluorobenzoic acid, 5-methoxy-2-fluorobenzene-1,3-dicarboxylic acid, and 2-fluoromethyl benzoic acid. It is a white crystalline solid with a melting point of 116-118 °C. It has a molecular weight of 212.18 g/mol and a molecular formula of C9H8FO3.
Scientific Research Applications
2FMB has a wide range of scientific research applications. It has been used as a probe molecule for studying the structure and function of enzymes, for example, as a substrate for the enzyme cytochrome P450. It has also been used as a ligand for the study of protein-ligand interactions. In addition, it has been used as a fluorescent dye for imaging and detection of biomolecules.
Mechanism of Action
2FMB is a fluorinated phenylbenzoic acid derivative, and it is thought to act as an inhibitor of enzymatic reactions. It has been shown to inhibit the activity of cytochrome P450 enzymes and other enzymes involved in the metabolism of drugs and other compounds. It is thought to act by binding to the active site of the enzyme and preventing it from catalyzing the reaction.
Biochemical and Physiological Effects
2FMB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cytochrome P450 enzymes and other enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the growth of cancer cells in vitro and to reduce the expression of pro-inflammatory cytokines. In vivo studies have shown that it can reduce the levels of cholesterol and triglycerides in the blood and can reduce inflammation in the liver.
Advantages and Limitations for Lab Experiments
2FMB has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored at room temperature. It is also soluble in a variety of solvents, making it easy to work with in the laboratory. However, it is a relatively expensive compound and may not be suitable for large-scale experiments.
Future Directions
There are a number of potential future directions for the use of 2FMB. It could be used in the development of new drugs and other compounds that are more effective at targeting specific enzymes. It could also be used in the development of new imaging techniques for the detection of biomolecules. Additionally, it could be used to study the structure and function of enzymes in more detail. Finally, it could be used to further investigate the biochemical and physiological effects of 2FMB and its potential therapeutic applications.
Synthesis Methods
2FMB can be synthesized by the reaction of 2-fluorobenzaldehyde with 5-methoxybenzyl alcohol in the presence of a base such as sodium hydroxide. This reaction produces a mixture of the desired product, 2FMB, and the byproduct, 5-methoxybenzaldehyde. The mixture can then be purified by column chromatography to separate the two components.
properties
IUPAC Name |
2-(2-fluoro-3-methoxyphenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-9-6-7-10(12(8-9)15(17)18)11-4-3-5-13(20-2)14(11)16/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVNPEDAPLTDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=CC=C2)OC)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690083 |
Source
|
Record name | 2'-Fluoro-3',4-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-45-0 |
Source
|
Record name | 2'-Fluoro-3',4-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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